molecular formula C20H15F2N3 B5500183 2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5500183
M. Wt: 335.3 g/mol
InChI Key: RTALFLNVBOEDJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds within the pyrazolo[1,5-a]pyrimidine family often involves multi-step chemical reactions, starting from simple precursors. For instance, the synthesis of related compounds has been demonstrated through the condensation of amino-pyrazoles with fluorophenyl derivatives and other key starting materials. These processes underline the versatility and adaptability of pyrazolo[1,5-a]pyrimidine synthesis, providing a framework for the synthesis of 2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine (Ju Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been detailed through crystallographic studies, offering insights into their three-dimensional configuration and intermolecular interactions. These studies reveal how the incorporation of various substituents, including fluorophenyl groups, impacts the overall structure and potential reactivity of these molecules (L. Ju et al., 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo a variety of chemical reactions, showcasing their reactivity and potential for functionalization. For example, nucleophilic additions and other transformations allow for the creation of a broad array of derivatives with distinct chemical properties. These reactions highlight the chemical versatility of the pyrazolo[1,5-a]pyrimidine scaffold (T. Kurihara & K. Nasu, 1982).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, including those similar to 2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine, are influenced by their molecular structure. Studies have shown that substituents such as ethyl and fluorophenyl groups can affect the compound's melting point, solubility, and other physical characteristics, which are crucial for their practical application (K. Avasthi et al., 1998).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidines, such as reactivity towards nucleophiles, electrophiles, and other chemical agents, are central to their utility in synthesis and application. These properties are determined by the molecular structure, which can be fine-tuned through the introduction of various functional groups, including the ethyl and fluorophenyl groups in 2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine. The exploration of these properties is essential for harnessing the full potential of these compounds in scientific research and application (T. Kurihara & K. Nasu, 1982).

Scientific Research Applications

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against a range of bacteria and fungi, suggesting their potential as new antimicrobial agents. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated substantial antibacterial and antifungal activities, highlighting the chemical framework's versatility in addressing microbial resistance (Khobragade et al., 2010).

Biological Imaging and Photophysical Properties

Novel bent-shaped pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidine analogs, have been synthesized and characterized for their photophysical properties. These compounds exhibit strong two-photon excited fluorescence and large two-photon absorption cross-sections in the near-infrared range, making them promising candidates for biological imaging applications, especially in fluorescent microscopy (Tang et al., 2013).

Antitumor and Cytotoxic Agents

Pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their antitumor and cytotoxic activities. These compounds have demonstrated potent in vitro growth inhibition against various cancer cell lines, suggesting their potential as anticancer agents. The structure-activity relationship studies have helped in identifying specific substituents that enhance their anticancer properties (El-Subbagh et al., 2000).

Fluorescent Probes

The pyrazolo[1,5-a]pyrimidine framework has been utilized in the synthesis of fluorescent molecules. These compounds have potential applications as fluorescent probes for detecting biologically or environmentally relevant species. Their fluorescence properties can be tailored by substituting different groups, making them versatile tools in chemical biology and materials science (Castillo et al., 2018).

Mechanism of Action

Compounds of the pyrazolo[1,5-a]pyrimidine class have been found to inhibit CDK2, a target for cancer treatment . They have shown significant inhibitory activity against CDK2/cyclin A2 .

Future Directions

The future directions for the research and development of “2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their potential as CDK2 inhibitors for cancer treatment . Additionally, their optical applications could be further investigated .

properties

IUPAC Name

2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3/c1-2-17-19(14-5-9-16(22)10-6-14)20-23-12-11-18(25(20)24-17)13-3-7-15(21)8-4-13/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTALFLNVBOEDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

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